(R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl carbamate group and a 3-fluoro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: The 3-fluoro-2-nitrophenyl group can be introduced via electrophilic aromatic substitution reactions, using fluorinating and nitrating agents.
Attachment of the Carbamate Group: The tert-butyl carbamate group is usually introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution of the fluoro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can provide steric effects that influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(3-chloro-2-nitrophenyl)pyrrolidine-3-ylcarbamate
- tert-Butyl 1-(3-fluoro-2-methylphenyl)pyrrolidine-3-ylcarbamate
- tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-3-ylcarbamate
Uniqueness
®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is unique due to the specific combination of the fluoro and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also distinguishes it from similar compounds with different ring structures, such as piperidine.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)12-6-4-5-11(16)13(12)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWUSCKTSAXBI-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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